molecular formula C22H19N5O3S B2862647 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428352-15-1

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Numéro de catalogue: B2862647
Numéro CAS: 1428352-15-1
Poids moléculaire: 433.49
Clé InChI: DNWSOWFHZIJIKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a fused thiazolo[5,4-c]pyridine core linked to a 1-methyl-3-phenylpyrazole moiety via a carbonyl group, with a furan-3-carboxamide substituent at the 2-position of the thiazolo-pyridine ring. The tetrahydrothiazolo-pyridine scaffold enhances rigidity and may improve binding affinity to biological targets compared to simpler heterocycles.

Propriétés

IUPAC Name

N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-26-18(11-17(25-26)14-5-3-2-4-6-14)21(29)27-9-7-16-19(12-27)31-22(23-16)24-20(28)15-8-10-30-13-15/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWSOWFHZIJIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H21N5O2S\text{C}_{20}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

Molecular Weight: 395.5 g/mol
CAS Number: 1219903-42-0

Antitumor Activity

Research indicates that derivatives of thiazolidinones, which share structural similarities with the compound , exhibit notable antitumor effects . For instance, studies have shown that certain thiazolidinones significantly reduce cell viability in glioblastoma multiforme cells. In a systematic evaluation of various derivatives, compounds with similar scaffolds demonstrated potent antitumor activity by inducing apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties , particularly against α-amylase and urease. In studies involving thiazolidinone derivatives, several compounds showed significant inhibition compared to standard drugs. For instance, specific derivatives were found to inhibit α-amylase with an IC50 value that was lower than that of acarbose, indicating potential for managing diabetes through carbohydrate metabolism modulation .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cancer Cell Proliferation: Through interaction with specific molecular targets involved in cell signaling pathways.
  • Enzyme Interaction: Binding to active sites of enzymes like α-amylase and urease to prevent substrate conversion.
  • Induction of Apoptosis: Triggering apoptotic pathways in tumor cells via mitochondrial and death receptor-mediated mechanisms.

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of thiazolidinone derivatives, it was found that compounds similar to N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and reported IC50 values ranging from 10 to 30 µM for the most effective derivatives .

Study 2: Enzyme Inhibition

A comparative analysis was conducted on the enzyme inhibitory activities of several thiazolidinone derivatives against α-amylase and urease. The results indicated that certain compounds displayed IC50 values as low as 50 nM for α-amylase inhibition compared to a reference drug's IC50 of 100 nM. This suggests a promising role for these compounds in therapeutic strategies targeting metabolic disorders .

Data Summary Table

Biological ActivityCompound TypeIC50 Value (µM)Reference
Antitumor ActivityThiazolidinone Derivative10 - 30
α-Amylase InhibitionThiazolidinone Derivative50
Urease InhibitionThiazolidinone Derivative40

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole Carboxamide Derivatives ()

Compounds 3a–3e in are pyrazole-4-carboxamides with chloro, phenyl, and substituted aryl groups. While they lack the fused thiazolo-pyridine system of the target compound, their synthetic methodology and substituent effects provide critical insights:

Property Target Compound Compound 3a () Compound 3d ()
Core Structure Thiazolo[5,4-c]pyridine + pyrazole + furan Pyrazole-4-carboxamide Pyrazole-4-carboxamide with fluorophenyl
Key Substituents 1-Methyl-3-phenylpyrazole, furan-3-carboxamide Phenyl, chloro, cyano 4-Fluorophenyl, chloro, cyano
Synthetic Yield Not reported 68% 71%
Melting Point Not reported 133–135°C 181–183°C
Molecular Weight ~520 g/mol (estimated) 403.1 g/mol 421.0 g/mol
Biological Activity Hypothesized kinase inhibition Not reported Not reported

Key Observations :

  • The use of EDCI/HOBt coupling in suggests that similar carboxamide-forming reactions might be employed in synthesizing the target compound’s furan-3-carboxamide group.
  • Substituents like chloro and fluorophenyl in 3a–3e enhance electrophilicity, whereas the target compound’s furan ring may contribute to π-π stacking interactions in biological systems.
Comparison with Pyrazole-Isoxazole Hybrids ()

describes pyrazole-isoxazole carbothioamides, which share a pyrazole core but diverge significantly in substituents and scaffold design:

Property Target Compound Compound a-r ()
Core Structure Thiazolo-pyridine + pyrazole + furan Pyrazole + isoxazole + carbothioamide
Key Substituents Furan-3-carboxamide Nitrophenyl, methyl, carbothioamide
Sulfur Content Thiazole sulfur Carbothioamide (C=S)
Therapeutic Target Hypothesized kinase inhibition Anticancer, antimicrobial (via molecular docking)

Key Observations :

  • The nitro group in derivatives may enhance redox activity, whereas the target compound’s furan could modulate metabolic stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.